molecular formula C7H15NNa2O6S4 B034970 CLWVLDCPIAQUHP-UHFFFAOYSA-L CAS No. 19872-09-4

CLWVLDCPIAQUHP-UHFFFAOYSA-L

Cat. No.: B034970
CAS No.: 19872-09-4
M. Wt: 383.4 g/mol
InChI Key: CLWVLDCPIAQUHP-UHFFFAOYSA-L
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Description

2,2’-((2,3-Dimercaptopropyl)imino)bis(ethanesulfonic acid) disodium salt is a chemical compound known for its chelating properties. It is often used in various scientific and industrial applications due to its ability to bind to heavy metals and other ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((2,3-Dimercaptopropyl)imino)bis(ethanesulfonic acid) disodium salt typically involves the reaction of 2,3-dimercaptopropanol with ethanesulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a base to facilitate the formation of the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2’-((2,3-Dimercaptopropyl)imino)bis(ethanesulfonic acid) disodium salt undergoes various chemical reactions, including:

    Oxidation: The thiol groups in the compound can be oxidized to form disulfides.

    Reduction: The compound can reduce metal ions, forming stable complexes.

    Substitution: The sulfonic acid groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under basic conditions.

Major Products

    Oxidation: Disulfides and sulfonic acid derivatives.

    Reduction: Metal complexes.

    Substitution: Substituted sulfonic acid derivatives.

Scientific Research Applications

2,2’-((2,3-Dimercaptopropyl)imino)bis(ethanesulfonic acid) disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent to bind heavy metals in analytical chemistry.

    Biology: Employed in biochemical assays to remove metal ions that may interfere with biological processes.

    Medicine: Investigated for its potential use in treating heavy metal poisoning by binding and facilitating the excretion of toxic metals.

    Industry: Utilized in industrial processes to remove metal contaminants from wastewater and other effluents.

Mechanism of Action

The compound exerts its effects primarily through its chelating properties. The thiol groups in the molecule bind to metal ions, forming stable complexes. This binding prevents the metal ions from participating in unwanted chemical reactions and facilitates their removal from the system. The sulfonic acid groups enhance the solubility of the compound in aqueous solutions, making it effective in various applications.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent.

    Dimercaptosuccinic acid (DMSA): Used in the treatment of heavy metal poisoning.

    Dimercaprol (BAL): An older chelating agent used for heavy metal detoxification.

Uniqueness

2,2’-((2,3-Dimercaptopropyl)imino)bis(ethanesulfonic acid) disodium salt is unique due to its dual functionality of thiol and sulfonic acid groups. This dual functionality enhances its chelating ability and solubility, making it more effective in binding and removing metal ions compared to other chelating agents.

Properties

CAS No.

19872-09-4

Molecular Formula

C7H15NNa2O6S4

Molecular Weight

383.4 g/mol

IUPAC Name

disodium;2-[2,3-bis(sulfanyl)propyl-(2-sulfonatoethyl)amino]ethanesulfonate

InChI

InChI=1S/C7H17NO6S4.2Na/c9-17(10,11)3-1-8(5-7(16)6-15)2-4-18(12,13)14;;/h7,15-16H,1-6H2,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2

InChI Key

CLWVLDCPIAQUHP-UHFFFAOYSA-L

SMILES

C(CS(=O)(=O)[O-])N(CCS(=O)(=O)[O-])CC(CS)S.[Na+].[Na+]

Canonical SMILES

C(CS(=O)(=O)[O-])N(CCS(=O)(=O)[O-])CC(CS)S.[Na+].[Na+]

Synonyms

disodium 2-(2,3-bis-sulfanylpropyl-(2-sulfonatoethyl)amino)ethanesulfo nate

Origin of Product

United States

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